Hydroxyuroporphyrin I Hydroxyuroporphyrin I
Brand Name: Vulcanchem
CAS No.: 125219-57-0
VCID: VC20823028
InChI: InChI=1S/C40H38N4O17/c45-30(46)5-1-16-20(9-34(53)54)27-14-25-17(2-6-31(47)48)21(10-35(55)56)28(42-25)15-29-22(11-36(57)58)19(4-8-33(51)52)38(44-29)40(61)39-23(12-37(59)60)18(3-7-32(49)50)26(43-39)13-24(16)41-27/h13-15,41-43H,1-12H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)
SMILES: C1=C2C(=C(C(=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C(=O)C5=C(C(=C1N5)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CC(=O)O)CCC(=O)O)N2)CC(=O)O)CCC(=O)O
Molecular Formula: C40H38N4O17
Molecular Weight: 846.7 g/mol

Hydroxyuroporphyrin I

CAS No.: 125219-57-0

Cat. No.: VC20823028

Molecular Formula: C40H38N4O17

Molecular Weight: 846.7 g/mol

* For research use only. Not for human or veterinary use.

Hydroxyuroporphyrin I - 125219-57-0

Specification

CAS No. 125219-57-0
Molecular Formula C40H38N4O17
Molecular Weight 846.7 g/mol
IUPAC Name 3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid
Standard InChI InChI=1S/C40H38N4O17/c45-30(46)5-1-16-20(9-34(53)54)27-14-25-17(2-6-31(47)48)21(10-35(55)56)28(42-25)15-29-22(11-36(57)58)19(4-8-33(51)52)38(44-29)40(61)39-23(12-37(59)60)18(3-7-32(49)50)26(43-39)13-24(16)41-27/h13-15,41-43H,1-12H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)
Standard InChI Key CRPMIZYLIQPTEL-UHFFFAOYSA-N
SMILES C1=C2C(=C(C(=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C(=O)C5=C(C(=C1N5)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CC(=O)O)CCC(=O)O)N2)CC(=O)O)CCC(=O)O
Canonical SMILES C1=C2C(=C(C(=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C(=O)C5=C(C(=C1N5)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CC(=O)O)CCC(=O)O)N2)CC(=O)O)CCC(=O)O

Introduction

Chemical Structure and Properties

Molecular Composition and Structure

Hydroxyuroporphyrin I variants share the fundamental uroporphyrin I structure but differ in the position of the hydroxyl group. The base uroporphyrin I has the empirical formula C40H38N4O16 with a molecular weight of approximately 830.474 g/mol . The addition of a hydroxyl group increases the molecular weight and modifies the empirical formula to C40H38N4O17, as seen in 31-Hydroxyuroporphyrin I, which has a molecular weight of 846.755 g/mol .

The structural backbone consists of four pyrrole rings connected by methine bridges, forming a tetrapyrrole macrocycle. The distinguishing feature of uroporphyrin I is the arrangement of carboxyethyl (propionic acid) and carboxymethyl (acetic acid) side chains, which follow the pattern AP-AP-AP-AP . In contrast, the enzymatically produced uroporphyrinogen III has an AP-AP-AP-PA arrangement, highlighting the structural difference that makes type I porphyrins clinically significant .

The hydroxyl group in hydroxyuroporphyrin I variants attaches to different positions on this macrocycle:

  • In meso-Hydroxyuroporphyrin I, the hydroxyl group is located at a meso carbon position (the bridge carbon between pyrrole rings)

  • In 31-Hydroxyuroporphyrin I, the hydroxyl group is attached to a specific carbon position designated as position 31, as defined in its IUPAC name: 3-{5-[carboxy(hydroxy)methyl]-9,14,19-tris(2-carboxyethyl)-10,15,20-tris(carboxymethyl)-21,22,23,24-tetraazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1,3,5,7,9,11(23),12,14,16,18(21),19-undecaen-4-yl}propanoic acid

Physical and Chemical Properties

Hydroxyuroporphyrin I compounds exhibit distinctive physical and chemical properties that influence their biological behavior and detection methods:

  • They demonstrate acidic properties due to their multiple carboxylic acid groups

  • The addition of a hydroxyl group modifies their solubility and reactivity compared to non-hydroxylated forms

  • They possess strong absorption in the UV-visible spectrum, characteristic of porphyrins

  • Their fluorescence properties facilitate detection in analytical procedures

  • They can undergo chemical transformations such as reduction reactions

For example, meso-hydroxyuroporphyrin I can be reduced with 3% sodium amalgam to produce uroporphyrinogen I, demonstrating its role in the porphyrin metabolic pathway. This reaction is crucial for structural confirmation and helps elucidate the compound's place in heme biosynthesis pathways.

Comparative Analysis with Related Porphyrins

The following table presents a comparative analysis of Hydroxyuroporphyrin I variants with structurally related porphyrins:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural FeaturesBiological Significance
Uroporphyrin IC40H38N4O16830.474AP-AP-AP-AP pattern of side chainsIntermediate in disrupted heme biosynthesis
meso-Hydroxyuroporphyrin IC40H38N4O17~846.47Hydroxyl group at meso positionBiomarker for congenital erythropoietic porphyria
31-Hydroxyuroporphyrin IC40H38N4O17846.755Hydroxyl group at position 31Metabolite in porphyria disorders
β-hydroxypropionic acid-uroporphyrin IVariableVariableHydroxylated side chainFound in urine of CEP patients
Uroporphyrinogen IC40H42N4O16~834.79Reduced form of Uroporphyrin IPrecursor in abnormal heme synthesis
Coproporphyrinogen IC36H42N4O8~658.74Decarboxylated formCytotoxic product in CEP

Biosynthesis and Metabolism

Metabolic Pathways

Analytical Methods for Detection and Quantification

High-Performance Liquid Chromatography Techniques

High-performance liquid chromatography (HPLC) represents the gold standard for separating and quantifying hydroxyuroporphyrin I compounds in biological samples. The preparation of meso-Hydroxyuroporphyrin I typically involves HPLC for separation and electrochemical detection. This analytical approach offers several advantages:

  • High resolution separation of structurally similar porphyrins

  • Ability to distinguish between different hydroxylated derivatives

  • Quantitative analysis of compound concentrations

  • Compatibility with various detection methods

Reversed-phase HPLC has been particularly effective for isolating hydroxyuroporphyrin I compounds from complex biological matrices such as urine . This technique has been instrumental in identifying and characterizing β-hydroxypropionic acid- and hydroxyacetic acid-uroporphyrin I in clinical samples .

Mass Spectrometry Applications

Mass spectrometry provides definitive structural identification of hydroxyuroporphyrin I compounds, complementing the separation capabilities of HPLC. Liquid secondary ion mass spectrometry has been successfully employed to confirm the identity of hydroxylated uroporphyrins isolated from patient samples .

The mass spectrometric data for 31-Hydroxyuroporphyrin I includes:

  • Molecular formula: C40H38N4O17

  • Monoisotopic molecular weight: 846.22319578

  • InChI Key: YTWJQUCIPYAOAE-AXDXCNOUSA-N

These parameters provide unambiguous identification of the compound and enable researchers to distinguish between different hydroxylated derivatives of uroporphyrin I.

Sample Preparation Protocols

Effective analysis of hydroxyuroporphyrin I compounds begins with proper sample preparation, which typically includes:

  • Collection of fresh biological samples (primarily urine)

  • Acidification to stabilize porphyrins

  • Solid-phase extraction for pre-concentration

  • Filtration to remove particulates

  • Possible derivatization to enhance detection sensitivity

For example, in the isolation of β-hydroxypropionic acid- and hydroxyacetic acid-uroporphyrin I from the urine of a patient with congenital erythropoietic porphyria, reversed-phase HPLC was employed following appropriate sample preparation . The compounds were then characterized by their chemical behavior and confirmed by liquid secondary ion mass spectrometry .

Clinical Significance in Disease Diagnosis

Biomarkers in Congenital Erythropoietic Porphyria

Hydroxyuroporphyrin I compounds serve as specific biomarkers for congenital erythropoietic porphyria (CEP), a rare autosomal recessive disorder. Meso-Hydroxyuroporphyrin I is particularly noted as a diagnostic biomarker for this condition. The presence of these compounds in urine samples provides strong evidence for disruption in the heme biosynthesis pathway characteristic of CEP.

The diagnostic process typically involves:

  • Quantification of total urinary porphyrins

  • Fractionation to identify specific porphyrin species

  • Detection and measurement of hydroxyuroporphyrin I compounds

  • Correlation with clinical symptoms and genetic testing

This comprehensive approach helps distinguish CEP from other porphyria types, each characterized by distinct porphyrin excretion patterns. The specificity of hydroxyuroporphyrin I compounds for CEP makes them valuable in the diagnostic algorithm for porphyria disorders.

Research Applications in Metabolic Disorders

Beyond their diagnostic utility, hydroxyuroporphyrin I compounds offer insights into the metabolic dysregulation underlying porphyria disorders. Research on these compounds has contributed to our understanding of:

  • The enzymatic and non-enzymatic steps in porphyrin metabolism

  • Oxidative modifications of porphyrins in pathological states

  • The relationship between porphyrin structure and biological effects

  • The progression and severity markers in porphyria disorders

For instance, the identification of multiple hydroxylated derivatives of uroporphyrin I in patient samples suggests complex metabolic pathways and potentially multiple mechanisms of hydroxyl group addition . These findings expand our knowledge of porphyrin metabolism beyond the canonical pathways described in biochemistry textbooks.

Current Research Developments

Advances in Structural Characterization

Recent research has focused on improving the structural characterization of hydroxyuroporphyrin I compounds using advanced analytical techniques. Detailed structural information, as seen in the IUPAC name and InChI identifier for 31-Hydroxyuroporphyrin I, provides precise descriptions of these complex molecules :

IUPAC Name: 3-{5-[carboxy(hydroxy)methyl]-9,14,19-tris(2-carboxyethyl)-10,15,20-tris(carboxymethyl)-21,22,23,24-tetraazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1,3,5,7,9,11(23),12,14,16,18(21),19-undecaen-4-yl}propanoic acid

InChI Identifier: InChI=1S/C40H38N4O17/c45-31(46)5-1-16-20(9-35(53)54)27-12-24-17(2-6-32(47)48)21(10-36(55)56)29(42-24)14-26-19(4-8-34(51)52)38(39(59)40(60)61)30(44-26)15-25-18(3-7-33(49)50)22(11-37(57)58)28(43-25)13-23(16)41-27/h12-15,39,41,44,59H,1-11H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,60,61)/b23-13-,24-12-,25-15-,26-14-,27-12-,28-13-,29-14-,30-15-

Such detailed structural information enables researchers to:

  • Distinguish between closely related porphyrin derivatives

  • Predict chemical and physical properties

  • Understand structure-function relationships

  • Design targeted analytical methods

Future Research Directions

Despite significant progress, several aspects of hydroxyuroporphyrin I compounds remain underexplored:

  • The exact mechanisms of hydroxyl group addition during metabolism

  • The complete spectrum of hydroxyuroporphyrin I variants in different porphyria types

  • The potential use of these compounds as therapeutic targets

  • Their utility as markers for monitoring treatment efficacy

  • Standardization of analytical methods for clinical laboratories

Addressing these research gaps could significantly advance our understanding of porphyria disorders and improve diagnostic and therapeutic approaches. The continued refinement of analytical techniques will likely enable more sensitive and specific detection of these compounds, enhancing their utility in clinical practice.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator